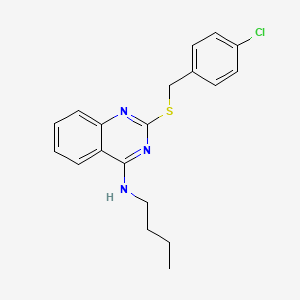N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine
CAS No.: 422532-60-3
Cat. No.: VC6197912
Molecular Formula: C19H20ClN3S
Molecular Weight: 357.9
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 422532-60-3 |
|---|---|
| Molecular Formula | C19H20ClN3S |
| Molecular Weight | 357.9 |
| IUPAC Name | N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) |
| Standard InChI Key | JYOBAMJKKXFLJW-UHFFFAOYSA-N |
| SMILES | CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
The molecular formula of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is C₁₉H₁₉ClN₃S, with a molecular weight of 364.89 g/mol. Key structural features include:
-
Quinazoline core: A bicyclic system comprising fused benzene and pyrimidine rings, known for its planar structure and ability to interact with biological targets via π-π stacking and hydrogen bonding .
-
2-((4-Chlorobenzyl)thio) group: A thioether linkage connecting the quinazoline core to a 4-chlorobenzyl moiety, which enhances lipophilicity and may improve membrane permeability .
-
N-Butyl substituent: A four-carbon alkyl chain at position 4, which modulates solubility and pharmacokinetic properties .
Table 1: Physicochemical Properties of N-Butyl-2-((4-Chlorobenzyl)thio)quinazolin-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₃S |
| Molecular Weight | 364.89 g/mol |
| logP (Predicted) | ~4.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (N, S atoms) |
The compound’s solubility is likely limited in aqueous media due to its hydrophobic groups, necessitating formulation strategies such as prodrug design or nanoparticle encapsulation .
Synthetic Pathways
While no explicit synthesis of N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine is documented, plausible routes can be extrapolated from analogous quinazoline derivatives :
Step 1: Formation of Quinazolin-4-amine Core
-
Starting Material: Anthranilic acid or its derivatives are condensed with nitriles or amides under acidic conditions to form the quinazolin-4(3H)-one intermediate.
-
Amination: The 4-oxo group is replaced with an amine via reaction with butylamine in the presence of phosphorus oxychloride (POCl₃) .
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazolinone Formation | Anthranilic acid + Acetic anhydride, 120°C | 65–75 |
| Amination | Butylamine, POCl₃, reflux | 50–60 |
| Thioether Formation | 4-Chlorobenzyl bromide, K₂CO₃, DMF, 80°C | 70–80 |
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous compounds with thioether substituents show broad-spectrum antimicrobial activity. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives inhibit bacterial growth at MIC values of 8–32 µg/mL . The 4-chlorobenzyl group likely disrupts microbial cell membranes via hydrophobic interactions .
Anti-Inflammatory Effects
Quinazolines inhibit cyclooxygenase (COX-2) and NF-κB pathways, reducing prostaglandin synthesis and cytokine production . Molecular docking studies suggest that the thioether linkage stabilizes interactions with COX-2’s hydrophobic pocket .
Pharmacological Mechanisms
-
Enzyme Inhibition: The quinazoline core competitively binds to ATP-binding sites of kinases, blocking signal transduction .
-
DNA Interaction: Planar structure facilitates intercalation, impairing DNA replication and transcription .
-
Membrane Disruption: Hydrophobic substituents (e.g., N-butyl, 4-chlorobenzyl) compromise microbial cell membrane integrity .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume